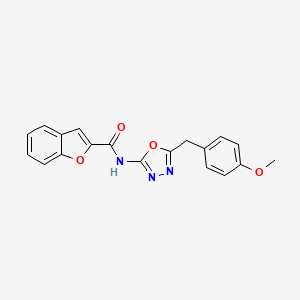
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H15N3O4 and its molecular weight is 349.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been investigated for their antifungal potential , suggesting that the compound may interact with targets involved in fungal growth and development.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . .
生物活性
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a benzofuran core linked to an oxadiazole moiety, which is known for diverse biological activities. The synthesis typically involves the cyclization of suitable hydrazides with carboxylic acids. For example, a common method includes reacting 4-methoxybenzyl hydrazine with benzofuran-2-carboxylic acid in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Biological Activity
Anticancer Activity : Recent studies have shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that these compounds can reduce cell viability significantly compared to controls .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro tests against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli demonstrated promising results. The mechanism appears to involve inhibition of bacterial cell wall synthesis, leading to cell lysis .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in critical metabolic pathways in cancer cells and bacteria.
- Receptor Binding : It may also bind to certain receptors that modulate cellular responses, potentially leading to apoptosis in cancer cells.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of various oxadiazole derivatives on A549 cells using an MTT assay. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics like cisplatin. Notably, the presence of the methoxy group was linked to enhanced activity .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, the compound was screened against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics .
属性
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-14-8-6-12(7-9-14)10-17-21-22-19(26-17)20-18(23)16-11-13-4-2-3-5-15(13)25-16/h2-9,11H,10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZJFWZJWDAWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














